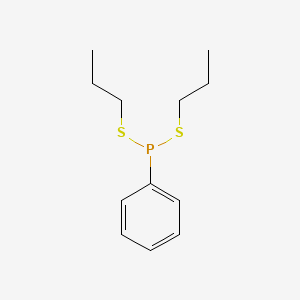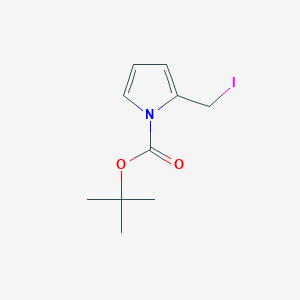
Phenylphosphonodithious acid dipropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylphosphonodithious acid dipropyl ester is an organophosphorus compound with the molecular formula C12H19PS2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylphosphonodithious acid dipropyl ester can be synthesized through the esterification of phenylphosphonodithious acid with propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phenylphosphonodithious acid dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols and phosphonous acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Phosphonic acids and corresponding alcohols.
Reduction: Alcohols and phosphonous acids.
Substitution: Various substituted phosphonodithious esters.
Aplicaciones Científicas De Investigación
Phenylphosphonodithious acid dipropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antidote for certain toxins.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of phenylphosphonodithious acid dipropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and biochemical processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dipropyl phosphite
- Dipropyl phosphonate
- Phenylphosphonodithioic acid diethyl ester
Uniqueness
Phenylphosphonodithious acid dipropyl ester is unique due to its specific ester functional group and the presence of sulfur atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
50538-07-3 |
|---|---|
Fórmula molecular |
C12H19PS2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
phenyl-bis(propylsulfanyl)phosphane |
InChI |
InChI=1S/C12H19PS2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
CZWNDMHKCMXBQR-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(C1=CC=CC=C1)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)




![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
